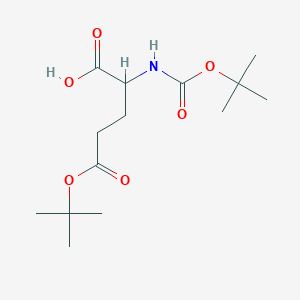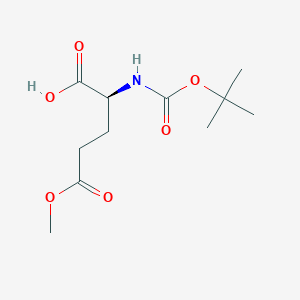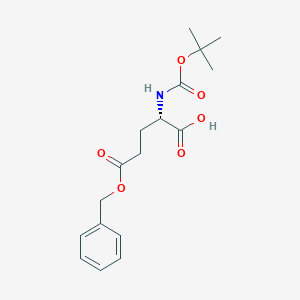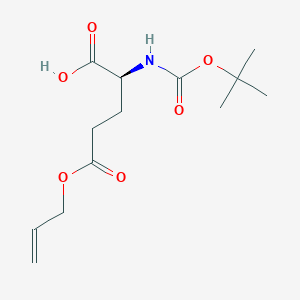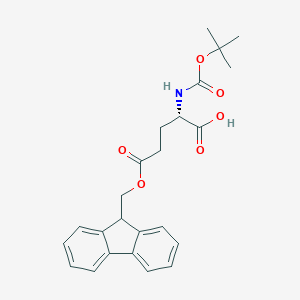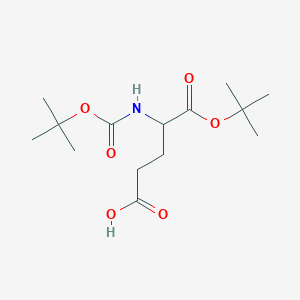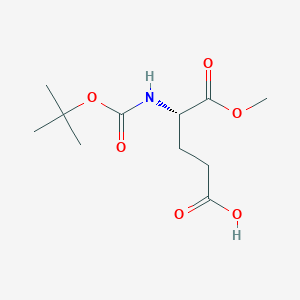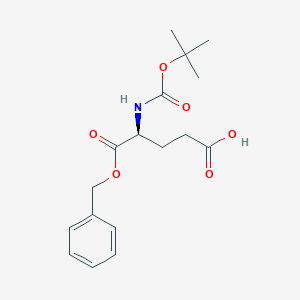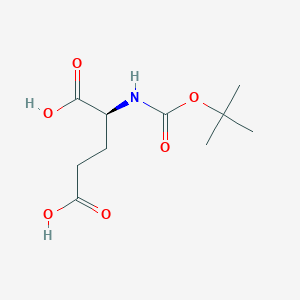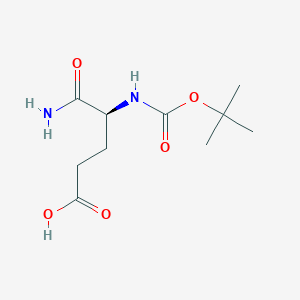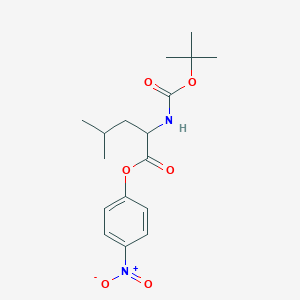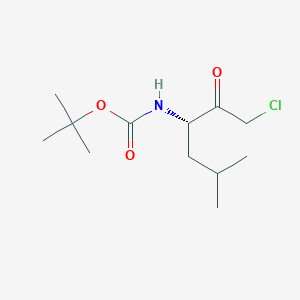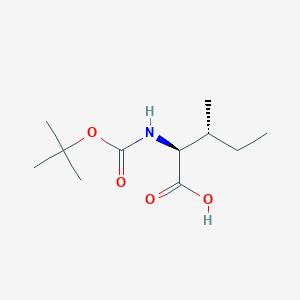
Boc-allo-Ile-OH
Vue d'ensemble
Description
Boc-allo-Ile-OH, also known as N-α-(tert-Butoxycarbonyl)-L-alloisoleucine, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .
Applications De Recherche Scientifique
Boc-allo-Ile-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Incorporated into peptide-based drugs for therapeutic purposes.
Biological Studies: Used in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Employed in the production of synthetic peptides for research and commercial purposes
Mécanisme D'action
Target of Action
Boc-allo-Ile-OH, also known as Boc-L-alloisoleucine , is primarily used as a building block in peptide synthesis . Its primary targets are the proteins or peptides that it is incorporated into during the synthesis process . These targets can vary widely depending on the specific peptide being synthesized.
Mode of Action
As a building block in peptide synthesis, this compound interacts with its targets (proteins or peptides) by being incorporated into the peptide chain during synthesis . The resulting changes depend on the specific peptide being synthesized and the role of this compound within that peptide.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the function of the peptide it is incorporated into. For instance, it has been used for the preparation of substituted isoindolines as DPP8/9 inhibitors , which are involved in the regulation of immune responses and glucose homeostasis .
Pharmacokinetics
As a building block in peptide synthesis, its bioavailability would be largely determined by the properties of the final peptide product .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the function of the peptide it is incorporated into. For example, when used to synthesize DPP8/9 inhibitors, the resulting peptide could potentially regulate immune responses and glucose homeostasis .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors during peptide synthesis, such as temperature, pH, and the presence of other reactants . After synthesis, the environment in which the resulting peptide operates (e.g., the human body) would also influence its action and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-allo-Ile-OH is typically synthesized through the protection of the amino group of L-alloisoleucine with a tert-butoxycarbonyl (Boc) group. The process involves the reaction of L-alloisoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-allo-Ile-OH undergoes several types of chemical reactions, including:
Deprotection: The removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Substitution Reactions: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
Deprotection: L-alloisoleucine.
Coupling: Peptide chains with this compound incorporated.
Substitution: Derivatives of this compound with substituted functional groups.
Comparaison Avec Des Composés Similaires
Boc-allo-Ile-OH can be compared with other Boc-protected amino acids such as Boc-Ile-OH, Boc-Leu-OH, and Boc-Val-OH. While all these compounds serve as protected amino acids in peptide synthesis, this compound is unique due to its specific stereochemistry and the presence of the alloisoleucine residue. This uniqueness allows for the incorporation of distinct structural features into peptides, which can influence their biological activity and stability .
List of Similar Compounds
- Boc-Ile-OH (N-α-(tert-Butoxycarbonyl)-L-isoleucine)
- Boc-Leu-OH (N-α-(tert-Butoxycarbonyl)-L-leucine)
- Boc-Val-OH (N-α-(tert-Butoxycarbonyl)-L-valine)
- Boc-Thr(Bzl)-OH (N-α-(tert-Butoxycarbonyl)-L-threonine benzyl ester)
Propriétés
IUPAC Name |
(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426322 | |
| Record name | Boc-allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35264-07-4 | |
| Record name | Boc-allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



